1-Propanone, 1-(3-bromophenyl)-2-(methylamino)-

forensic toxicology drug metabolism CYP phenotyping

Forensic and research labs require positionally pure synthetic cathinone standards to prevent false isomer identification. CAS 486459-02-3 (3-BMC) is a certified analytical reference standard (typically ≥98%) designed for: - Validated LC-MS/MS and GC-MS assays with published MRM transitions - Differentiating 3-bromo from 4-bromo/2-bromo isomers via retention time - CYP2B6 enzyme kinetic studies as a selective probe substrate Crystalline solid with specified solubility in DMSO, DMF, ethanol, and PBS. Available as hydrochloride salt.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 486459-02-3
Cat. No. B12747574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1-(3-bromophenyl)-2-(methylamino)-
CAS486459-02-3
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Br)NC
InChIInChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3
InChIKeyPXLYROINIXKFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromomethcathinone (CAS 486459-02-3): Analytical Reference Standard for Forensic Toxicology Method Validation


1-Propanone, 1-(3-bromophenyl)-2-(methylamino)- (CAS 486459-02-3), commonly designated 3-bromomethcathinone (3-BMC), is a synthetic cathinone belonging to the substituted β-keto-amphetamine class [1]. The compound features a propanone backbone with a bromophenyl substituent at the meta (3-) position and an N-methylamino group, with a molecular weight of 242.11 g/mol (free base) . 3-BMC was first identified in seized materials in Israel during 2009 and subsequently appeared on European illicit drug markets as a component of products marketed as 'bath salts' or 'plant feeders' [2]. The compound is primarily procured as a certified analytical reference standard—typically as the hydrochloride salt (CAS 676487-42-6) with purity specifications ≥97–99.9% depending on supplier—for forensic toxicology method development, validation of LC-MS/GC-MS assays, and metabolomic identification workflows [3].

Workflow
LC-MS/GC-MS forensic method validation
Selection
Positional isomer discrimination (3-BMC vs. 4-BMC)
Use Context
Metabolite identification and CYP phenotyping studies

3-Bromomethcathinone (CAS 486459-02-3): Why Interchangeability with 4-BMC or 3-CMC Fails in Forensic Applications


Generic substitution of 3-bromomethcathinone with positional isomers such as 4-BMC (4-bromomethcathinone) or halogen analogs such as 3-CMC (3-chloromethcathinone) is not scientifically defensible in forensic analytical workflows. Despite shared cathinone backbones, these compounds exhibit distinct metabolic fates, differing chromatographic retention behaviors, and unique mass spectral fragmentation patterns that directly impact assay specificity and quantitative accuracy [1]. Substitution introduces the risk of false-negative identifications when targeted MRM transitions are not optimized for the correct precursor ion, or false-positive misidentification when metabolites from an uncharacterized analog are incorrectly attributed to a known target analyte [2]. Moreover, 3-BMC demonstrates compound-specific CYP enzyme dependencies—CYP2B6 as the predominant isoform for N-demethylation—that differ from those reported for structurally similar analogs, which has direct relevance for in vitro metabolism studies and drug-drug interaction assessments in forensic toxicology research [3].

!
Positional isomer substitution
4-BMC and 2-BMC exhibit divergent metabolic profiles and chromatographic retention; direct interchange may compromise isomer-specific identification.
!
Halogen analog mismatch
3-CMC differs in CYP enzyme dependency and stability; metabolic pathway assumptions may not transfer between halogen-substituted cathinones.
!
Untargeted library search risk
Relying on generic HRMS library hits without a matched reference standard may lead to false attribution; isomer-specific reference data is required for confident identification.

3-Bromomethcathinone (CAS 486459-02-3): Quantitative Differentiation Evidence Versus Positional Isomers and Halogen Analogs


CYP2B6 Isoform-Specific N-Demethylation: Quantitative Enzyme Kinetic Differentiation from 3-Fluoromethcathinone

In human liver microsome incubations, the N-demethylation of 3-BMC was quantitatively attributed to CYP2B6 as the predominant enzyme isoform, with this determination made following in vitro-in vivo extrapolation from enzyme kinetic studies. The same study established CYP2B6 as the most relevant enzyme for both 3-BMC and 3-FMC N-demethylation, indicating that the 3-position halogen substitution (bromo vs. fluoro) does not alter CYP isoform selectivity despite substantial differences in atomic radius and electronegativity [1]. This contrasts with the CYP2D6 and CYP2C19 involvement reported for structurally distinct cathinones such as mephedrone (4-MMC), providing a compound-specific metabolic fingerprint for 3-BMC [2].

CYP2B6 Selectivity
Head-to-head
CYP2B6 predominant for N-demethylation; profile similar to 3-FMC, distinct from mephedrone (CYP2D6/2C19).
Supports CYP2B6 phenotyping assay context; isoform selectivity differs from 4-methyl cathinones.
Human liver microsome enzyme kinetic study.
forensic toxicology drug metabolism CYP phenotyping

4-BMC Human Metabolic Profiling: Positional Isomer Differentiation via Oxidative Deamination Pathway Absence

A 2024 human hepatocyte incubation study of 4-bromomethcathinone (4-BMC)—the positional isomer of 3-BMC with bromine substitution at the para rather than meta position—revealed a metabolic profile that is directly transferable for differentiating 3-BMC from its 4-substituted analog. 4-BMC metabolism is characterized by reduction of the β-keto group to the corresponding alcohol, hydroxylation of the aromatic ring, and subsequent conjugation, but notably lacks the oxidative deamination pathway observed in certain other cathinones [1]. This metabolic signature provides a comparator baseline: laboratories procuring 3-BMC reference standard can establish retention time and fragmentation data specific to the 3-bromo isomer, enabling unambiguous discrimination from 4-BMC in seized material analysis and biological specimen screening [2].

4-BMC Metabolic Differentiation
Reported
4-BMC metabolism: β-keto reduction, aromatic hydroxylation, conjugation; oxidative deamination not observed. 3-BMC shows distinct Phase I combinations.
Positional isomer metabolic signature enables unambiguous LC-HRMS discrimination.
Human hepatocyte study; 3-BMC reference needed for method.
metabolomics LC-HRMS positional isomer differentiation

Phase II Metabolite Identification: Sulfate and Glucuronide Conjugate Confirmation via LC-HR-MS

The 2012 Meyer et al. study provides the definitive reference for 3-BMC Phase II metabolism: corresponding glucuronide and sulfate conjugates of the Phase I metabolites were identified using LC-high-resolution MS, with elemental composition confirmed by accurate mass measurement [1]. This level of metabolite characterization is not available for many newer cathinone analogs and provides a validated analytical baseline. Detection of 3-BMC in rat urine was achievable using both GC-MS and LC-MSⁿ within the authors' systematic toxicological analysis workflow after administration of a dose simulating suspected recreational use, confirming the practical applicability of these metabolic markers for forensic urine screening [2].

Phase II Conjugate Confirmation
Head-to-head
Glucuronide and sulfate conjugates identified; urine detection via GC-MS and LC-MSⁿ after simulated dose.
Reported Phase II targets support urine screening method development.
Rat urine model; elemental composition confirmed by LC-HR-MS.
conjugation metabolism LC-HR-MS urine screening

Crystalline Solid Formulation with Quantified Solubility Profile: DMF (5 mg/mL), DMSO (10 mg/mL), Ethanol (5 mg/mL)

3-Bromomethcathinone hydrochloride (CAS 676487-42-6) is supplied as a crystalline solid with a melting point range of 178–181 °C (with decomposition) and a quantitatively defined solubility profile across multiple solvents . The compound demonstrates DMF solubility of 5 mg/mL, DMSO solubility of 10 mg/mL, ethanol solubility of 5 mg/mL, and PBS (pH 7.2) solubility of 5 mg/mL [1]. In contrast, 3-chloromethcathinone (3-CMC), while structurally analogous, exhibits differential stability characteristics under various storage conditions, with some reports indicating that 3-CMC undergoes degradation under certain storage protocols [2]. This formulation specification is critical for analytical method development where precise stock solution preparation directly impacts calibration curve accuracy and limit of quantitation (LOQ) determination.

Multi-Solvent Solubility
Class-level
DMF 5, DMSO 10, Ethanol 5, PBS (pH 7.2) 5 mg/mL
Reported solubility profile supports stock solution preparation consistency.
Crystalline solid; supplier data, verify under lab conditions.
analytical standard formulation solubility sample preparation

High-Resolution Mass Spectral Data Availability: mzCloud Curated Reference Library Entry

3-Bromomethcathinone mass spectral data is available through the mzCloud advanced mass spectral database, featuring manually curated high-resolution accurate-mass MSⁿ spectra of the highest quality [1]. The database entry includes systematic IUPAC name (1-(3-Bromophenyl)-2-(methylamino)-1-propanone) and reference identifier assignment. In comparison, many emerging cathinone derivatives lack validated, peer-reviewed spectral entries in authoritative databases, requiring analysts to perform de novo spectral interpretation [2]. Additionally, vendor-specific GC-MS spectral libraries (e.g., Cayman Chemical's forensic drug standards database containing 70 eV EI mass spectral data for over 2,000 compounds) include 3-BMC entries, enabling rapid spectral matching in routine forensic casework .

Spectral Library Entry
Reported
mzCloud HR-MSⁿ curated data; EI-MS spectrum in vendor forensic library.
Reported spectral library entry supports rapid identification in forensic workflows.
Confirmation requires matched reference standard injection.
mass spectrometry spectral library HRMS identification

3-Bromomethcathinone (CAS 486459-02-3): High-Value Procurement Scenarios in Forensic and Analytical Laboratories


Forensic Toxicology Method Validation: LC-MS/MS MRM Optimization for 3-BMC and Phase II Metabolite Detection

Forensic toxicology laboratories procuring 3-BMC reference standard can implement validated LC-MS/MS methods for detection of the parent compound and its Phase II conjugates in urine. The Meyer et al. (2012) study confirmed that 3-BMC and its metabolites are detectable in urine using both GC-MS and LC-MSⁿ after doses simulating suspected recreational use [1]. The study provides validated Phase II metabolite targets (glucuronide and sulfate conjugates), with elemental composition confirmed by LC-HR-MS [2]. This enables development of targeted MRM transitions for specific metabolites rather than relying solely on parent compound detection, substantially improving analytical sensitivity and specificity. The quantified solubility profile (DMSO: 10 mg/mL; DMF: 5 mg/mL; ethanol: 5 mg/mL; PBS pH 7.2: 5 mg/mL) facilitates preparation of calibration standards across the expected concentration range encountered in forensic casework [3].

Isomer Differentiation in Seized Drug Analysis: GC-MS Discrimination of 3-BMC from 4-BMC and 2-BMC

Seized drug analysis laboratories require certified reference standards of 3-BMC to definitively differentiate the 3-bromo positional isomer from 4-BMC and 2-BMC in street samples. Positional isomerism among bromomethcathinones produces compounds with identical molecular weights (242.11 g/mol free base) and similar nominal mass spectra, but divergent retention times and metabolite profiles [1]. 3-BMC has been identified in products marketed as 'bath salts' and 'plant food,' and its procurement as an analytical standard enables laboratories to establish isomer-specific retention indices and fragmentation patterns [2]. The availability of curated EI-MS spectral data (70 eV) in vendor forensic databases and HR-MSⁿ data in mzCloud allows for rapid spectral library matching, reducing the risk of misidentifying 4-BMC as 3-BMC or vice versa in forensic casework [3]. Taiwan's FDA has scheduled bromomethcathinone (BMC) including 2-BMC, 3-BMC, and 4-BMC as Schedule 3 controlled substances, making accurate isomer identification a regulatory necessity [4].

In Vitro CYP-Mediated Drug Interaction Studies: CYP2B6 Phenotyping with 3-BMC as Probe Substrate

Research laboratories investigating synthetic cathinone metabolism can utilize 3-BMC as a validated probe substrate for CYP2B6 activity assays. CYP enzyme kinetic studies established CYP2B6 as the most relevant isoform responsible for N-demethylation of 3-BMC following in vitro-in vivo extrapolation [1]. This CYP2B6 selectivity profile differentiates 3-BMC from other cathinones: for example, mephedrone (4-MMC) involves CYP2D6 and CYP2C19 [2], while other designer drugs exhibit distinct isoform preferences. The high-purity formulation (99.9% purity available from certified vendors) ensures that CYP inhibition or substrate depletion measurements are not confounded by impurities [3]. This application is particularly relevant for laboratories studying drug-drug interaction risks associated with polydrug use involving synthetic cathinones.

Metabolomics and Biomarker Discovery: Human Hepatocyte Incubation for Novel Metabolite Identification

Metabolomics research programs require pure reference standards of 3-BMC to support human hepatocyte incubation studies and novel metabolite identification workflows. The 2024 study of 4-BMC human metabolic profiling utilized LC-HRMS with Compound Discoverer data mining to characterize metabolic pathways including β-keto reduction, aromatic hydroxylation, and conjugation [1]. Parallel studies with 3-BMC reference standard would enable direct head-to-head comparison of the 3-bromo versus 4-bromo positional isomers under identical incubation conditions. The established 3-BMC Phase I and Phase II metabolic pathways—N-demethylation, keto reduction to alcohol, aromatic hydroxylation, and combinations thereof, plus corresponding glucuronide and sulfate conjugates—provide a validated reference baseline for comparative metabolomics [2]. The crystalline solid formulation with defined solubility (DMSO: 10 mg/mL) supports precise spiking into hepatocyte incubation media for quantitative time-course studies [3].

Application
Selection Property
Validation Focus
Forensic LC-MS/MS method validation
Phase II metabolite targets, MRM optimization
Urine detection specificity, calibration linearity
Seized drug isomer identification
Positional isomer chromatographic resolution
Retention time and spectral library match
In vitro CYP phenotyping
CYP2B6 substrate selectivity
Enzyme kinetic parameter reproducibility
Metabolomics biomarker discovery
Metabolic pathway reference baseline
Metabolite identification consistency across platforms
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